N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a phenyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C22H24N2O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H24N2O2S/c1-15(2)17-8-10-20(11-9-17)26-13-21(25)23-12-19-14-27-22(24-19)18-6-4-16(3)5-7-18/h4-11,14-15H,12-13H2,1-3H3,(H,23,25) |
InChI Key |
AEMYDAAGINGACM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.
Attachment of the Phenyl Group: The thiazole intermediate is then reacted with 4-isopropylphenol under acidic conditions to form the phenyl-thiazole derivative.
Acetamide Formation: The final step involves the reaction of the phenyl-thiazole derivative with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the thiazole ring.
Acetylacetone: Another compound with keto-enol tautomerism, used in similar synthetic applications.
Uniqueness
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its combination of a thiazole ring and acetamide moiety, which imparts distinct chemical reactivity and potential biological activity not found in simpler analogs.
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